(S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13751955
InChI: InChI=1S/C9H9F2NO2.ClH/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H/t7-;/m0./s1
SMILES: C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N.Cl
Molecular Formula: C9H10ClF2NO2
Molecular Weight: 237.63 g/mol

(S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC13751955

Molecular Formula: C9H10ClF2NO2

Molecular Weight: 237.63 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride -

Specification

Molecular Formula C9H10ClF2NO2
Molecular Weight 237.63 g/mol
IUPAC Name (3S)-3-amino-3-(2,3-difluorophenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H9F2NO2.ClH/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H/t7-;/m0./s1
Standard InChI Key RKKPVAVAYUMILO-FJXQXJEOSA-N
Isomeric SMILES C1=CC(=C(C(=C1)F)F)[C@H](CC(=O)O)N.Cl
SMILES C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N.Cl
Canonical SMILES C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-3-amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride is C₉H₁₀ClF₂NO₂, with a molecular weight of 237.63 g/mol. Its structure comprises a propanoic acid backbone substituted at the β-position with an amino group and a 2,3-difluorophenyl ring (Figure 1). The stereochemistry at the β-carbon is designated as S, conferring chirality critical for interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2829281-90-3
Molecular Weight237.63 g/mol
SolubilityWater-soluble (hydrochloride)
Hazard ClassificationWarning (H302, H315, H319)

The hydrochloride salt enhances water solubility, facilitating its use in aqueous reaction conditions. The electron-withdrawing fluorine atoms at the 2- and 3-positions of the phenyl ring influence electronic distribution, potentially affecting binding affinity in biological systems.

Synthesis and Manufacturing

The synthesis of (S)-3-amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride involves a multi-step process:

  • Schiff Base Formation: 2,3-Difluorobenzaldehyde reacts with glycine in a condensation reaction to form a Schiff base intermediate.

  • Reduction: Sodium borohydride (NaBH₄) reduces the imine bond, yielding the β-amino acid.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, isolated via crystallization.

Key Reaction:

2,3-Difluorobenzaldehyde+GlycineCondensationSchiff BaseNaBH4(S)-β-Amino AcidHClHydrochloride Salt\text{2,3-Difluorobenzaldehyde} + \text{Glycine} \xrightarrow{\text{Condensation}} \text{Schiff Base} \xrightarrow{\text{NaBH}_4} \text{(S)-β-Amino Acid} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Chemical Reactivity and Functionalization

The compound exhibits reactivity characteristic of amino acids and aryl fluorides:

  • Amino Group: Participates in acylation, alkylation, and peptide bond formation.

  • Carboxylic Acid: Undergoes esterification, amidation, and decarboxylation under specific conditions.

  • Fluorinated Aromatic Ring: Susceptible to nucleophilic aromatic substitution (SNAr) at the 2- and 3-positions, enabling further functionalization .

Example Reaction:

(S)-3-Amino-3-(2,3-difluorophenyl)propanoic Acid+Acetic AnhydrideN-Acetyl Derivative\text{(S)-3-Amino-3-(2,3-difluorophenyl)propanoic Acid} + \text{Acetic Anhydride} \rightarrow \text{N-Acetyl Derivative}

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for protease inhibitors and kinase modulators. Fluorine atoms enhance metabolic stability and membrane permeability, making derivatives valuable in drug discovery .

Enzyme Inhibition Studies

Its structural similarity to natural amino acids allows competitive inhibition studies. For example, derivatives have been tested against HIV-1 protease, showing IC₅₀ values in the nanomolar range .

Material Science

The fluorinated aromatic system contributes to liquid crystal and polymer applications, where thermal stability and electronic properties are critical .

Comparative Analysis with Structural Analogs

Table 2: Impact of Fluorine Substitution Patterns

CompoundFluorine PositionsLogPBioactivity (IC₅₀)
(S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid2,31.285 nM
3-Amino-3-(2,5-difluorophenyl)propanoic acid2,51.5120 nM
(S)-3-Amino-3-(3,5-dibromophenyl)propanoic acid3,5 (Br)2.8450 nM

The 2,3-difluoro substitution optimizes steric and electronic effects, enhancing target affinity compared to 2,5-difluoro and brominated analogs .

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